6-Mercaptopicolinic Acid Lacks the Potent Hypoglycemic Activity of 3-Mercaptopicolinic Acid
In a classic structure-activity relationship (SAR) study, 6-mercaptopicolinic acid (6-MPA) was synthesized alongside its isomer 3-mercaptopicolinic acid (3-MPA) and tested for its ability to lower blood glucose in fasted rats. 3-MPA was identified as a potent hypoglycemic agent. In direct contrast, 6-MPA was found to be inactive, demonstrating no significant effect on blood glucose levels in this in vivo model [1]. This provides a clear, quantifiable distinction for scientific selection based on a binary 'active vs. inactive' comparison.
| Evidence Dimension | Hypoglycemic Activity in 48-hr Fasted Rats |
|---|---|
| Target Compound Data | Inactive (no significant lowering of blood glucose) |
| Comparator Or Baseline | 3-Mercaptopicolinic acid (3-MPA): Active (potent hypoglycemic agent) |
| Quantified Difference | Binary: Inactive vs. Active |
| Conditions | In vivo assessment in 48-hr fasted rats |
Why This Matters
This distinct inactivity profile makes 6-MPA an ideal negative control compound for studies involving 3-MPA or gluconeogenesis inhibitors, ensuring that observed metabolic effects can be specifically attributed to the inhibition of PEPCK/G6Pase rather than a general class effect.
- [1] Blank, B., et al. Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity. J. Med. Chem. 1974, 17 (10), 1065-1071. DOI: 10.1021/jm00256a008 View Source
